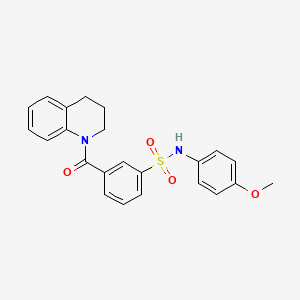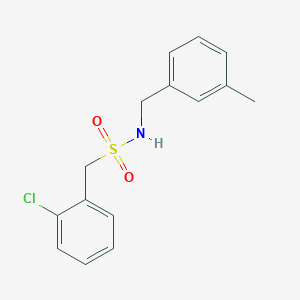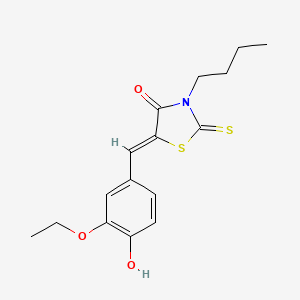![molecular formula C18H15ClN4O3 B4585276 2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B4585276.png)
2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-phenylhydrazinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis Approaches : While specific synthesis methods for this exact compound are not detailed in the available literature, related compounds typically involve reactions such as condensation/cyclization and involve reagents like ethyl bromopyruvate, hydrazine hydrate, and triethyl orthoformate (Rajanarendar, Karunakar, & Ramu, 2006).
Molecular Structure Analysis
- Molecular Conformation : Studies on similar compounds show that their molecular structures are often stabilized by intramolecular hydrogen bonds and π-π interactions, suggesting a possibility of similar stabilization mechanisms in our compound of interest (Kant, Gupta, Kapoor, Shripanavar, & Banerjee, 2012).
Chemical Reactions and Properties
- Reactivity : Related compounds show varied reactivity, including reactions with hydrazine, ethyl bromopyruvate, and triethyl orthoformate, indicating that our compound might also exhibit reactivity with similar reagents (Rajanarendar, Karunakar, & Ramu, 2006).
Physical Properties Analysis
- Crystalline Structure : Research on structurally related compounds shows that they often crystallize in specific systems (e.g., triclinic, orthorhombic) and exhibit defined intramolecular hydrogen bonds, which might be indicative of the crystalline nature of our compound (D. Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kumar Kariyappa, 2017).
Chemical Properties Analysis
- Chemical Stability : The stability of such compounds is often influenced by intramolecular interactions and hydrogen bonding, suggesting similar stability properties for our compound (Kant, Gupta, Kapoor, Shripanavar, & Banerjee, 2012).
Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis and structural characterization of compounds with functional groups and structural motifs similar to "2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-phenylhydrazinecarboxamide". These studies involve the development of novel synthetic routes, the exploration of chemical reactivity, and the elucidation of molecular structures through analytical techniques such as X-ray crystallography, NMR, and mass spectrometry. For instance, compounds have been synthesized with variations in their molecular structure, aiming to explore their physical and chemical properties, as well as their potential applications in various domains of chemistry and pharmacology.
Antimicrobial and Anticancer Activities
Several studies have investigated the antimicrobial and anticancer activities of compounds structurally related to the specified chemical. These research efforts have focused on synthesizing novel derivatives and evaluating their biological activities against various bacterial and fungal strains, as well as cancer cell lines. The aim is to identify potential therapeutic agents by exploring the bioactivity of these compounds. For example, some compounds have demonstrated moderate antimicrobial activity, while others have shown promising anticancer properties, highlighting the potential of these molecules in the development of new therapeutic drugs.
Molecular Docking and Theoretical Studies
Molecular docking and density functional theory (DFT) calculations have been employed to study the interaction of related compounds with biological targets and to predict their biological activities. These computational studies provide insights into the molecular mechanisms underlying the compounds' biological effects and help in the design of more potent and selective agents. Through these approaches, researchers aim to optimize the pharmacological profile of these compounds and advance the understanding of their therapeutic potential.
References
- Synthesis, characterization, and pharmacological evaluation of some novel thiadiazoles and thiazoles incorporating pyrazole moiety as anticancer agents (Gomha et al., 2015)
- Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide (Chan et al., 2013)
- Synthesis, crystal structure, DFT calculations, Hirshfeld surface analysis, energy frameworks, molecular dynamics and docking studies of novel isoxazolequinoxaline derivative (IZQ) as anti-cancer drug (Abad et al., 2021)
- A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents (Gomha et al., 2017)
Propriétés
IUPAC Name |
1-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-11-15(16(23-26-11)13-9-5-6-10-14(13)19)17(24)21-22-18(25)20-12-7-3-2-4-8-12/h2-10H,1H3,(H,21,24)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHBVXJAFOCWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4585202.png)
![3-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4585209.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4585213.png)
![3,3'-(1,4-phenylenediimino)bis[1-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B4585220.png)
![8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4585233.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl (2-nitrophenoxy)acetate](/img/structure/B4585242.png)


![1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4585258.png)
![7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585268.png)
![N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4585273.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4585282.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585289.png)
